

Comprehensive Guide to N-Protected S-Methylcysteine Derivatives

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Compound of Interest

Compound Name: *Pht-cys(me)-OH*

CAS No.: 65111-48-0

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Executive Summary

This technical guide provides an in-depth analysis of N-protected S-methylcysteine (SMC) derivatives, a class of non-canonical amino acids critical for peptide engineering and medicinal chemistry. Unlike native cysteine, which is prone to oxidation and disulfide scrambling, S-methylcysteine offers a stable thioether side chain. It serves as a structural isostere of methionine and a "capped" cysteine analogue, enabling precise control over peptide folding and stability. This guide covers chemical fundamentals, synthesis strategies, solid-phase peptide synthesis (SPPS) protocols, and pharmacological applications.^[1]

Part 1: Chemical Fundamentals & Structural Logic

The Structural Niche

S-methylcysteine (2-amino-3-(methylthio)propanoic acid) occupies a unique chemical space between Cysteine (Cys) and Methionine (Met).

- Vs. Cysteine: SMC lacks the reactive free thiol (-SH), preventing the formation of inter/intra-molecular disulfide bonds. This makes it an ideal probe to determine the structural necessity

of specific disulfide bridges.

- Vs. Methionine: SMC is a lower homolog of methionine. While Met has a -thioether (ethyl spacer), SMC has a -thioether (methyl spacer). This shortened side chain alters the steric profile and lipophilicity, often used to tune receptor binding affinity.

N-Protection Strategies

For chemical synthesis, the amino group must be protected.^{[2][3]} The choice of protecting group dictates the synthesis strategy:

- Fmoc-S-methyl-L-cysteine: Base-labile (piperidine). Used in standard Fmoc SPPS.^{[3][4][5]}
- Boc-S-methyl-L-cysteine: Acid-labile (TFA). Used in Boc SPPS or liquid-phase synthesis.

Oxidation States

The thioether sulfur in SMC is nucleophilic and susceptible to oxidation, yielding two stable derivatives useful in drug design:

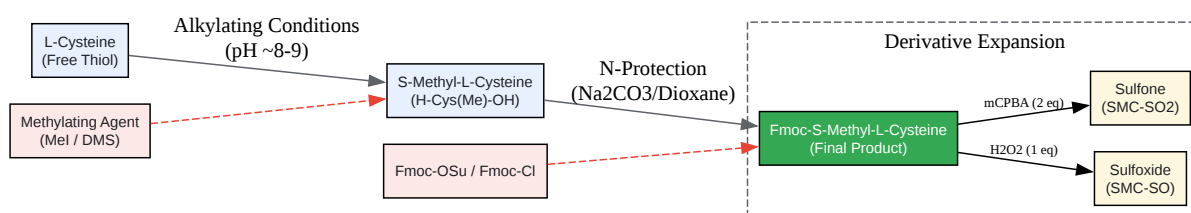
- S-Methylcysteine Sulfoxide (SMC-SO): Chiral at the sulfur atom; increases polarity.
- S-Methylcysteine Sulfone (SMC-SO₂): Achiral; highly polar and acts as a glutamic acid mimic due to the tetrahedral geometry and hydrogen-bonding capability of the sulfone.

Part 2: Synthesis & Production Strategies

Synthesis Workflow

The production of N-protected SMC derivatives typically follows a "Modify-then-Protect" or "Protect-then-Modify" logic. The most robust industrial route involves the direct methylation of L-cysteine followed by N-protection.

DOT Diagram 1: Synthesis Logic Flow



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Caption: Synthesis pathway from L-Cysteine to Fmoc-S-methyl-L-cysteine and its oxidized derivatives.

Part 3: Applications in Peptide Science & Drug Design

The "Capped" Cysteine Strategy

In disulfide-rich peptides (e.g., conotoxins, insulin analogs), replacing a specific Cys with SMC prevents the formation of that specific disulfide bond.

- Utility: Deconvolutes folding pathways by forcing specific connectivity.
- Mechanism: SMC is sterically similar to Cys but chemically inert to thiols/disulfides.

Methionine Isostere (Bioisosterism)

SMC is often substituted for Methionine to evaluate the role of side-chain length.

- Structure-Activity Relationship (SAR): If Met

SMC substitution retains activity, the distal methyl group is likely the pharmacophore. If activity is lost, the side-chain length or flexibility is critical.

- **Oxidative Stability:** While Met is easily oxidized to Met-sulfoxide (often leading to loss of potency), SMC is generally more resistant to background oxidation in biological media, though it can still be oxidized under forcing conditions.

Data Summary: Physicochemical Comparison

Feature	L-Cysteine (Cys)	L-Methionine (Met)	S-Methyl-L-Cysteine (SMC)
Side Chain			
Reactivity	Nucleophilic, Redox Active	Weakly Nucleophilic	Weakly Nucleophilic
Redox Role	Disulfide formation	Antioxidant (ROS scavenger)	Stable Thioether
Hydropathy	Moderate	Hydrophobic	Hydrophobic
Fmoc-SPPS	Requires Trt protection	Unprotected	Unprotected (Stable)

Part 4: Experimental Protocols

Protocol A: Solid-Phase Coupling of Fmoc-S-Methyl-L-Cysteine

Context: Cysteine derivatives are prone to racemization (conversion of L to D isomer) during activation due to the electron-withdrawing effect of the sulfur atom on the

-carbon. Standard base-heavy activation (e.g., HATU/DIPEA) should be avoided or used with caution.

Recommended Method: DIC/Oxyma Pure This method maintains a neutral/acidic pH during activation, minimizing racemization.

- Reagents:
 - Fmoc-S-methyl-L-cysteine (3.0 eq relative to resin loading).

- DIC (Diisopropylcarbodiimide) (3.0 eq).
- Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq).
- Solvent: DMF (N,N-Dimethylformamide).
- Procedure:
 - Step 1: Dissolve Fmoc-S-methyl-L-cysteine and Oxyma Pure in minimal DMF.
 - Step 2: Add DIC to the solution. Do not pre-activate for more than 2-3 minutes.
 - Step 3: Add the mixture immediately to the resin-bound free amine.
 - Step 4: Agitate at room temperature for 60 minutes.
 - Step 5: Wash resin with DMF (3x) and DCM (3x).[3]
- Validation: Perform a Kaiser test (ninhydrin) to ensure complete coupling (beads should remain colorless).

Protocol B: On-Resin Oxidation to Sulfone

Context: To convert an SMC residue to its sulfone form (SMC-SO

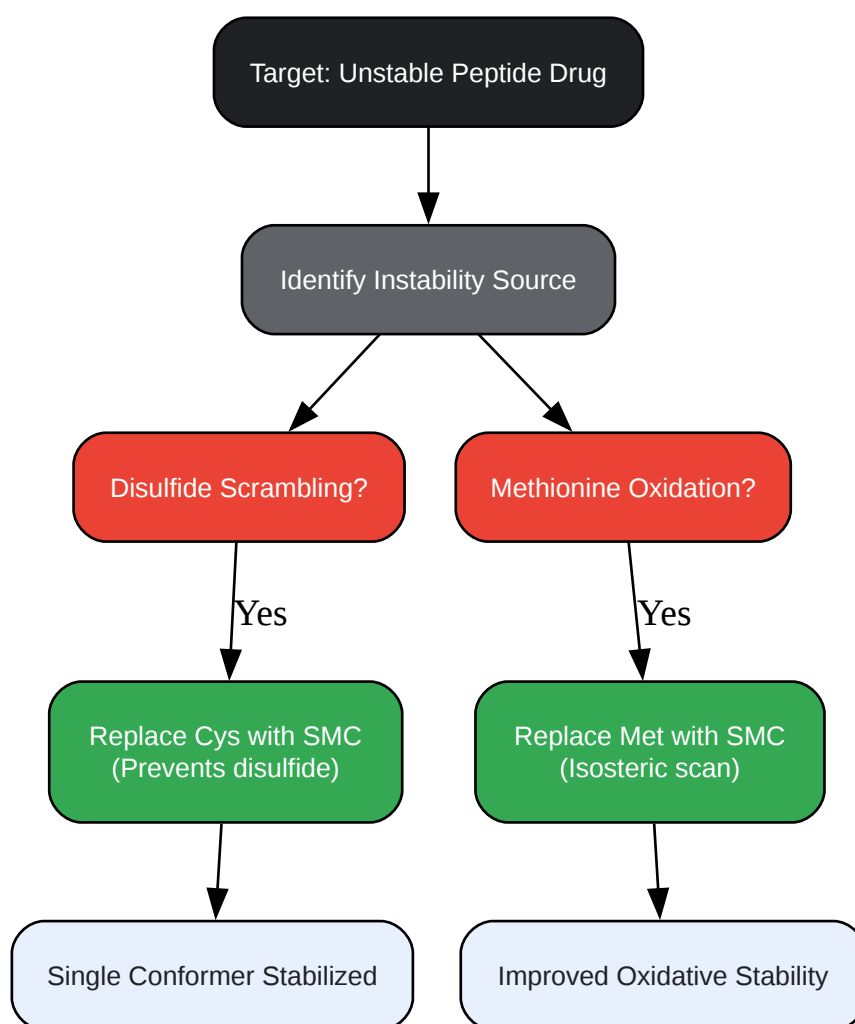
) post-synthesis.

- Reagents:
 - mCPBA (meta-Chloroperoxybenzoic acid) (2-5 eq).
 - Solvent: DCM (Dichloromethane).
- Procedure:
 - Step 1: Swell the peptide-resin (with N-terminal Fmoc still attached to protect the amine) in DCM.
 - Step 2: Add mCPBA solution in DCM.

- Step 3: Agitate for 2-4 hours at room temperature.
- Step 4: Wash extensively with DCM and DMF to remove excess oxidant.
- Note: This will oxidize all thioethers (including Methionine) and potentially Trp/Tyr. Use orthogonal protection if selectivity is required.[3]

Part 5: Visualization of Biological Impact

DOT Diagram 2: Pharmacological Decision Tree



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Caption: Decision tree for utilizing S-methylcysteine in peptide drug optimization.

Part 6: References

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